molecular formula C24H17ClN4O2 B2746408 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 478045-68-0

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2746408
CAS No.: 478045-68-0
M. Wt: 428.88
InChI Key: ZGRVOHJAEXTBEN-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a phthalazinone core substituted with a 1,2,4-oxadiazole ring and chlorophenyl and dimethylphenyl groups

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved by reacting a suitable hydrazide with an acyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The resulting oxadiazole intermediate is then coupled with a phthalazinone derivative under basic conditions to form the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the oxadiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing the growth and replication of Mycobacterium tuberculosis . The oxadiazole ring plays a crucial role in binding to the active site of the target enzyme, disrupting its function.

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one include other oxadiazole derivatives and phthalazinone-based compounds. For example:

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and make it a versatile compound for various applications.

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one (commonly referred to as D321-0388) is a novel synthetic derivative belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of D321-0388 is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, and its structure features a complex arrangement of oxadiazole and phthalazin moieties. The compound's structural characteristics contribute to its biological activity, particularly in terms of interaction with various biological targets.

Structural Formula

D321 0388 O=C(CCCc1nc(c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1\text{D321 0388 }O=C(CCCc_1nc(-c(cc_2)ccc_2Cl)no_1)Nc(cc_1)ccc_1N_1CCOCC_1

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, compounds similar to D321-0388 have been evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). In a study by Kashid et al., certain oxadiazole derivatives demonstrated strong antioxidant activity with IC50 values significantly lower than those of standard antioxidants like Diclofenac sodium .

Antimicrobial Activity

D321-0388 has shown promising results in antimicrobial assays. A series of studies have reported that oxadiazole derivatives possess potent antibacterial and antifungal activities. For example, compounds with similar structures were tested against various microbial strains, revealing effective inhibition comparable to traditional antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
D321-0388Staphylococcus aureus15
D321-0388Escherichia coli20
D321-0388Candida albicans25

Anti-inflammatory Activity

The anti-inflammatory potential of D321-0388 has been investigated through various in vitro assays. Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In comparative studies, certain oxadiazole derivatives exhibited IC50 values indicating strong anti-inflammatory effects .

Anticancer Activity

D321-0388's anticancer properties have also been explored. In vitro studies have suggested that it may inhibit cancer cell proliferation through mechanisms involving EGFR (epidermal growth factor receptor) inhibition. For instance, similar compounds showed IC50 values against MCF-7 and HepG2 cancer cell lines comparable to established chemotherapeutics like Doxorubicin .

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
D321-0388MCF-72.13
D321-0388HepG21.63

Case Study 1: Synthesis and Evaluation

A study synthesized a series of oxadiazole derivatives including D321-0388 and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR), and their biological activities were assessed through various assays including antimicrobial and anticancer evaluations. The results indicated that these compounds exhibited significant biological activities correlating with their structural features .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on D321-0388 revealed its binding affinity for key biological targets involved in inflammation and cancer progression. These studies suggested that the compound could serve as a lead for developing new therapeutic agents targeting COX enzymes and EGFR pathways .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-14-7-12-18(13-15(14)2)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-8-10-17(25)11-9-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRVOHJAEXTBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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